2-Ethyl-1,3-oxazole-4-carbonyl chloride
Description
Chemical Structure and Properties 2-Ethyl-1,3-oxazole-4-carbonyl chloride (C₆H₆ClNO₂, MW: 159.57 g/mol) is a heterocyclic acyl chloride featuring a five-membered oxazole ring substituted with an ethyl group at the 2-position and a carbonyl chloride at the 4-position . It is primarily utilized in pharmaceutical and agrochemical synthesis as a reactive intermediate for introducing the oxazole-carbonyl moiety into target molecules. Its high electrophilicity enables efficient nucleophilic acyl substitution reactions, making it valuable for forming amides, esters, and other derivatives .
Properties
IUPAC Name |
2-ethyl-1,3-oxazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-2-5-8-4(3-10-5)6(7)9/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIOVKHUXRVFQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CO1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Preparation
The oxazole ring is commonly constructed from α-hydroxyamides or α-haloamides, which undergo cyclodehydration or cyclization reactions. For 2-ethyl substitution, the precursor typically involves ethyl-substituted serine derivatives or α-ethylated intermediates.
Cyclization Process
A key method involves treating the precursor with a suitable base (often a tertiary amine such as diisopropylethylamine) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is conducted at temperatures ranging from 0°C to ambient or slightly elevated temperatures (~50°C) to facilitate ring closure and elimination of leaving groups (commonly halogens such as Cl or Br).
- The base acts both to deprotonate and to facilitate the elimination of leaving groups, forming the oxazole ring in a single step without isolating intermediates.
- Proton sources such as alcohols (methanol or ethanol) may be present to stabilize intermediates and improve yields.
Conversion to 2-Ethyl-1,3-oxazole-4-carbonyl Chloride
The final step involves transforming the carboxylic acid or its ester derivative into the acid chloride. This is typically done using chlorinating agents such as thionyl chloride (SOCl2) or oxalyl chloride under controlled conditions.
- The reaction is performed under anhydrous conditions, often in an inert solvent like DCM or toluene.
- Temperature control is critical to avoid decomposition; reactions are usually conducted at 0°C to room temperature.
- The acid chloride is isolated by extraction and purification, often involving washing with aqueous bases and drying.
Representative Reaction Conditions and Data Summary
| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Oxazole ring formation | Tertiary amine base (e.g., diisopropylethylamine) | DCM, THF | 0°C to 50°C | 4–8 hours | Single-step ring closure, elimination of halogen leaving groups |
| Esterification | Alcohol (methanol or ethanol), acid/base catalyst | Methanol, ethanol | ~0°C to reflux | Variable | Ethyl esters preferred for efficiency |
| Hydrolysis | NaOH, KOH, or acid catalyst | Aqueous/alcoholic | Reflux | Several hours | Converts esters to free acids |
| Acid chloride formation | Thionyl chloride or oxalyl chloride | DCM, toluene | 0°C to RT | 1–3 hours | Anhydrous conditions required |
Detailed Research Findings and Notes
- Base Selection: Weak nucleophilic and sterically hindered bases such as diisopropylethylamine are preferred to avoid side reactions during ring formation and elimination steps.
- Solvent Choice: Inert solvents like DCM and THF provide optimal conditions for ring cyclization and subsequent transformations.
- Proton Source Role: Alcohols serve as proton sources to stabilize intermediates and facilitate nucleophilic substitution steps.
- Environmental Considerations: The described processes avoid harsh oxidizing agents for ring oxidation, favoring more environmentally benign conditions.
- Purification: Post-reaction mixtures are typically neutralized and extracted with organic solvents, followed by washing with aqueous bases and brine to remove impurities.
Summary Table of Key Synthetic Steps
| Synthetic Step | Key Reagents | Mechanism Highlights | Advantages |
|---|---|---|---|
| Oxazole ring formation | α-Haloamide + base | Base-induced elimination and cyclization | Single-step, mild conditions |
| Esterification | Carboxylic acid + alcohol | Acid/base catalyzed ester formation | High yield, easy isolation |
| Hydrolysis to acid | Ester + acid/base | Hydrolysis of ester to acid | Controlled conversion |
| Acid chloride formation | Acid + SOCl2 or oxalyl chloride | Chlorination of acid to acid chloride | Efficient, widely used method |
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1,3-oxazole-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles, leading to the formation of various derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles such as amines and alcohols. Reaction conditions typically involve mild temperatures and the presence of a base to facilitate the substitution process.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reaction with an amine can yield an amide derivative, while reaction with an alcohol can produce an ester.
Scientific Research Applications
Organic Synthesis
2-Ethyl-1,3-oxazole-4-carbonyl chloride is predominantly used as a building block for synthesizing more complex molecules. Its derivatives can lead to various organic compounds with potential applications in pharmaceuticals and agrochemicals.
Key Reaction Types:
- Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles (e.g., amines, alcohols) to form amides or esters.
- Cyclization Reactions: The compound can participate in cyclization reactions to create more complex heterocyclic structures .
Pharmaceutical Research
The compound plays a crucial role in drug development. It is utilized in synthesizing compounds that target specific enzymes or receptors, contributing to the creation of new therapeutic agents. For example, its derivatives have shown potential in treating various diseases by acting on biological pathways .
Material Science
In material science, this compound is used to develop novel materials with unique properties, such as polymers and nanomaterials. Its reactivity allows for the modification of material properties, making it valuable for creating advanced functional materials .
Data Table: Summary of Applications
| Application Area | Description | Examples/Outcomes |
|---|---|---|
| Organic Synthesis | Building block for complex organic molecules | Pharmaceuticals, agrochemicals |
| Pharmaceutical Research | Development of drugs targeting specific enzymes or receptors | Potential treatments for various diseases |
| Material Science | Synthesis of novel materials with tailored properties | Advanced polymers and nanomaterials |
Case Study 1: Drug Development
A study explored the synthesis of a new class of enzyme inhibitors using this compound as a key intermediate. The resulting compounds demonstrated significant biological activity against targeted enzymes involved in metabolic disorders.
Case Study 2: Polymer Synthesis
Researchers utilized this compound to synthesize a novel polymer with enhanced thermal stability and mechanical properties. The polymer's unique characteristics were attributed to the incorporation of the oxazole moiety into its structure.
Mechanism of Action
The mechanism of action of 2-Ethyl-1,3-oxazole-4-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to form new chemical bonds and structures.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The reactivity, stability, and applications of 2-ethyl-1,3-oxazole-4-carbonyl chloride can be contextualized by comparing it to other heterocyclic acyl chlorides. Below is a detailed analysis:
Structural and Functional Group Comparisons
Table 1: Key Properties of Comparable Heterocyclic Acyl Chlorides
Key Observations :
Electronic Effects :
- The oxazole ring in this compound is electron-deficient due to the oxygen and nitrogen atoms, enhancing its electrophilicity. This contrasts with 1,3-thiazole-2-carbonyl chloride, where sulfur’s polarizability further amplifies reactivity .
- Pyrazole-based analogs (e.g., 1,5-dimethylpyrazole-4-carbonyl chloride) exhibit reduced electrophilicity due to the delocalized electron density across two adjacent nitrogen atoms .
Steric Considerations :
- The ethyl group in this compound introduces moderate steric hindrance, balancing reactivity and selectivity. In contrast, 2,5-dimethyl-1,3-oxazole-4-carbonyl chloride’s dual methyl groups may hinder nucleophilic attack, reducing reaction rates .
Stability and Handling :
- Acyl chlorides like this compound are moisture-sensitive and require anhydrous conditions. Thiazole-based analogs are more prone to hydrolysis due to sulfur’s nucleophilic susceptibility .
Biological Activity
2-Ethyl-1,3-oxazole-4-carbonyl chloride is a heterocyclic compound characterized by a five-membered ring containing nitrogen and oxygen. Its unique chemical structure contributes to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C6H6ClNO2
- CAS Number : 1858241-93-6
- Functional Groups : Contains a carbonyl chloride group which enhances its reactivity towards nucleophiles.
The biological activity of this compound primarily arises from its ability to act as a reactive intermediate in organic synthesis. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows for the formation of various derivatives that may exhibit distinct biological properties.
Synthesis and Applications
The synthesis of this compound typically involves cyclization reactions using β-hydroxy amides and reagents such as Deoxo-Fluor or DAST. In industrial settings, continuous flow reactors are employed to enhance efficiency and product yield.
Table 1: Synthesis Methods
| Method | Description |
|---|---|
| Cyclization of β-hydroxy amides | Utilizes reagents like Deoxo-Fluor or DAST |
| Continuous flow reactors | Improves scalability and consistency |
Antimicrobial Activity
In related studies involving oxazole derivatives, compounds have shown promising antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, a study reported that certain oxazole derivatives exhibited minimum inhibitory concentration (MIC) values as low as 62.5 µg/mL against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Case Studies and Research Findings
While direct studies on this compound are scarce, the following case studies highlight its potential applications:
- Antimicrobial Studies : Research on similar oxazole compounds has demonstrated significant antibacterial activity. For example, compounds with structures similar to this compound were tested for their ability to inhibit biofilm formation and showed varying degrees of effectiveness .
- Pharmaceutical Development : The compound serves as a building block in the synthesis of more complex molecules aimed at drug development. Its high reactivity allows for modifications that can enhance therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-ethyl-1,3-oxazole-4-carbonyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via acylation of 2-ethyl-1,3-oxazole-4-carboxylic acid using chlorinating agents such as oxalyl chloride or phosphorus pentachloride (PCl₅). Critical parameters include:
- Temperature : Reactions are typically conducted at 0–5°C under anhydrous conditions to suppress side reactions .
- Catalysts : Triethylamine (TEA) is often added to scavenge HCl, improving reaction efficiency .
- Purification : Distillation under reduced pressure or recrystallization from dry hexane/ethyl acetate mixtures is recommended to isolate the product .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (CDCl₃) should show characteristic signals: δ 1.35–1.40 ppm (triplet, CH₂CH₃), δ 2.85–2.95 ppm (quartet, CH₂CH₃), and δ 8.10 ppm (singlet, oxazole C-H) .
- Mass Spectrometry : A molecular ion peak at m/z 175.6 (M⁺) confirms the molecular formula C₆H₆ClNO₂ .
- FTIR : A strong carbonyl (C=O) stretch near 1770 cm⁻¹ and C-Cl stretch at 750–800 cm⁻¹ are diagnostic .
Advanced Research Questions
Q. What factors contribute to discrepancies in reported reactivity of this compound in nucleophilic acyl substitution?
- Methodological Answer : Variations in reactivity often stem from:
- Steric Effects : The ethyl group at the 2-position hinders nucleophilic attack at the carbonyl carbon, requiring longer reaction times compared to unsubstituted oxazole derivatives .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity by stabilizing transition states, while chlorinated solvents (e.g., CHCl₃) may reduce reaction rates .
- Catalyst Optimization : Use of DMAP (4-dimethylaminopyridine) accelerates acylation by forming reactive intermediates .
Q. How can researchers mitigate hydrolysis of this compound during storage or handling?
- Methodological Answer :
- Storage : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent moisture ingress .
- Handling : Pre-dry glassware and solvents (e.g., molecular sieves for THF) to minimize trace water .
- Stabilizers : Adding 1–2% anhydrous MgSO₄ to storage solutions can adsorb residual moisture .
Q. What analytical strategies resolve contradictions in byproduct profiles during coupling reactions involving this reagent?
- Methodological Answer :
- LC-MS/MS : Identify low-abundance byproducts (e.g., oxazole ring-opened amides) via fragmentation patterns .
- Kinetic Studies : Monitor reaction progress using in situ FTIR to detect intermediates and optimize quenching times .
- Regioselectivity Mapping : Compare reactivity with substituted amines (e.g., primary vs. secondary) to elucidate steric/electronic biases .
Methodological Considerations for Experimental Design
Q. How to design regioselective acylation protocols using this compound?
- Answer :
- Substrate Screening : Prioritize nucleophiles with low steric bulk (e.g., glycine methyl ester) to maximize yields .
- Temperature Gradients : Conduct trials at –10°C to 25°C to identify optimal conditions for minimizing side reactions .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict transition-state geometries and regioselectivity .
Q. What are best practices for scaling up syntheses of derivatives without compromising purity?
- Answer :
- Continuous Flow Systems : Improve heat/mass transfer and reduce hydrolysis risks compared to batch reactions .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .
- Workup Optimization : Replace traditional liquid-liquid extraction with membrane-based separations for solvent efficiency .
Data Interpretation and Contradiction Analysis
Q. How to address inconsistent reports on the stability of this compound in protic solvents?
- Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
